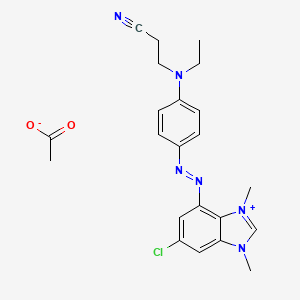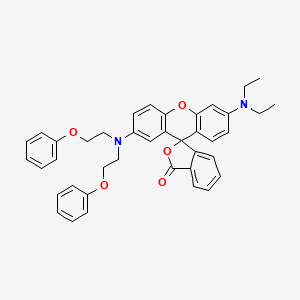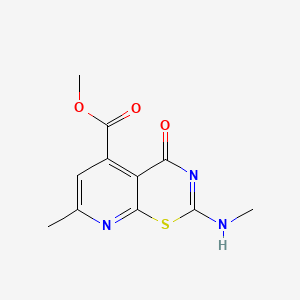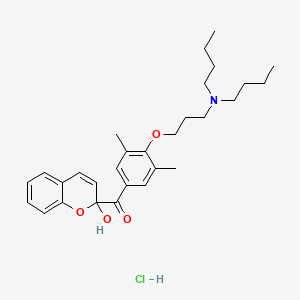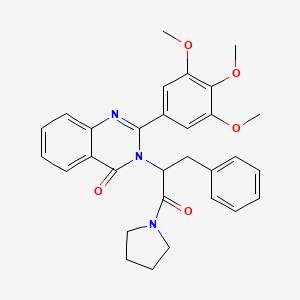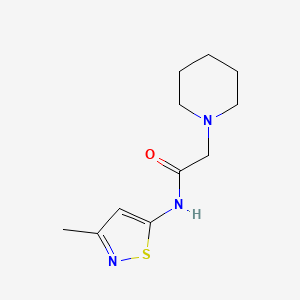
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and carboxylation. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- include other naphthyridine derivatives with varying substituents. Examples include:
- 1,8-Naphthyridine-3-carboxylic acid derivatives with different alkyl or aryl groups.
- Fluoroquinolones, which are structurally related and have similar biological activities.
Uniqueness
The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents and their influence on its chemical and biological properties
Eigenschaften
CAS-Nummer |
183135-60-6 |
|---|---|
Molekularformel |
C19H25FN4O3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-tert-butyl-7-(3-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-5-11-9-23(7-6-21-11)17-14(20)8-12-15(25)13(18(26)27)10-24(16(12)22-17)19(2,3)4/h8,10-11,21H,5-7,9H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
ATSNBKVIGTXETC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



